molecular formula C9H22N2O4S2 B4710438 N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide

N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide

Cat. No. B4710438
M. Wt: 286.4 g/mol
InChI Key: QJFPXIYVONHQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide, also known as EIPA, is a small molecule inhibitor that has been widely used in scientific research. EIPA has been shown to have a variety of effects on cellular functions, making it a valuable tool for investigating a range of biological processes.

Mechanism of Action

N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide inhibits the Na+/H+ exchanger by binding to a specific site on the protein. This binding prevents the protein from functioning properly, leading to a disruption of cellular processes that rely on the activity of the Na+/H+ exchanger.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration, the induction of apoptosis, and the regulation of intracellular pH. This compound has also been shown to affect the activity of other ion channels, including chloride channels and potassium channels.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide in lab experiments is its specificity for the Na+/H+ exchanger. This allows researchers to selectively inhibit the activity of this protein without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for research involving N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Na+/H+ exchanger. Another area of interest is the investigation of the role of the Na+/H+ exchanger in disease processes, including cancer and cardiovascular disease. Additionally, there is potential for the use of this compound in drug development, as it has been shown to enhance the activity of certain chemotherapy drugs.

Scientific Research Applications

N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, cell migration, and apoptosis. This compound has been shown to inhibit the activity of the Na+/H+ exchanger, a protein that is involved in regulating intracellular pH. By inhibiting the activity of this protein, this compound can affect a variety of cellular processes, including ion transport, cell migration, and cell survival.

properties

IUPAC Name

N-[3-(ethylsulfonylamino)-2,2-dimethylpropyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O4S2/c1-5-16(12,13)10-7-9(3,4)8-11-17(14,15)6-2/h10-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFPXIYVONHQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C)(C)CNS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide
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N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide
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N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.